molecular formula C10H9NO6 B13550564 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid CAS No. 5438-42-6

3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid

Cat. No.: B13550564
CAS No.: 5438-42-6
M. Wt: 239.18 g/mol
InChI Key: PQFQIWNHGCVXIB-NSCUHMNNSA-N
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Description

3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H9NO5 It is a derivative of cinnamic acid and features a nitro group, a methoxy group, and a hydroxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the nitration of ferulic acid, which is a naturally occurring compound. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring .

Another synthetic route involves the demethylation of a precursor compound, such as 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-eneamide, using amine-mediated demethylation under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where ferulic acid is treated with nitrating agents in reactors designed to handle the exothermic nature of the reaction. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enal.

    Reduction: Formation of 3-(4-Hydroxy-3-methoxy-5-aminophenyl)prop-2-enoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of hydroxy, methoxy, and nitro groups on the aromatic ring provides a versatile platform for further chemical modifications and applications in various fields.

Properties

CAS No.

5438-42-6

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9NO6/c1-17-8-5-6(2-3-9(12)13)4-7(10(8)14)11(15)16/h2-5,14H,1H3,(H,12,13)/b3-2+

InChI Key

PQFQIWNHGCVXIB-NSCUHMNNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=CC(=O)O

Origin of Product

United States

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